molecular formula C9H9N5O B8387469 4-(Pyridin-3-ylmethyleneamino)-5-methyl-1,2,4-triazol-3-one

4-(Pyridin-3-ylmethyleneamino)-5-methyl-1,2,4-triazol-3-one

Cat. No. B8387469
M. Wt: 203.20 g/mol
InChI Key: HWTFDIGCQCNHHO-UHFFFAOYSA-N
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Patent
US06034083

Procedure details

A mixture of 5.7 g of 4-amino-5-methyl-1,2,4-triazol-3-one and 100 ml of alcohol is heated to the reflux temperature and 5.4 g of pyridine-3-carbaldehyde and 2 drops of 6N hydrochloric acid are added thereto. After 14 hours under reflux the reaction mixture is cooled to 20°. The product that has precipitated is then filtered off with suction and dried under a high vacuum. 3.4 g of the title compound having a melting point of 208-210° are obtained.
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:6]([CH3:7])=[N:5][NH:4][C:3]1=[O:8].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]=O)[CH:10]=1>Cl>[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]=[N:1][N:2]2[C:6]([CH3:7])=[N:5][NH:4][C:3]2=[O:8])[CH:10]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
NN1C(NN=C1C)=O
Name
alcohol
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After 14 hours under reflux the reaction mixture
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 20°
CUSTOM
Type
CUSTOM
Details
The product that has precipitated
FILTRATION
Type
FILTRATION
Details
is then filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=NN1C(NN=C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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